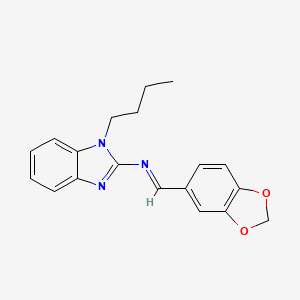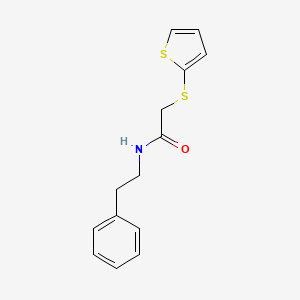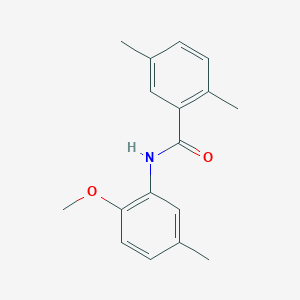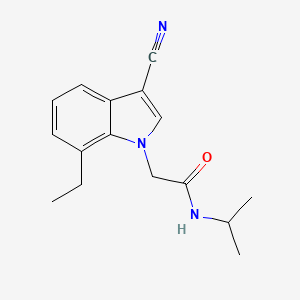
N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine, also known as BDBI, is a chemical compound with potential applications in scientific research. BDBI is a benzimidazole derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine is not fully understood, but it is believed to involve the inhibition of protein kinase CK2 and modulation of GABA-A receptors. Protein kinase CK2 is involved in the regulation of cellular processes such as DNA replication, transcription, and translation. Inhibition of CK2 can lead to cell cycle arrest and apoptosis in cancer cells. Modulation of GABA-A receptors can affect the activity of the neurotransmitter GABA, which is involved in the regulation of anxiety and other neurological processes.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antibacterial, and antifungal activity, N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has been reported to have anti-inflammatory and antioxidant properties. N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters such as acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has been shown to exhibit a range of biochemical and physiological effects, making it a versatile compound for research. However, there are also some limitations to using N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine in lab experiments. N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. Furthermore, N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has not been tested in clinical trials, so its potential therapeutic applications are not yet known.
Direcciones Futuras
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine as a potential treatment for neurological disorders such as anxiety and depression. Furthermore, N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine could be studied as a potential inhibitor of other protein kinases and enzymes involved in cellular processes. Finally, N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine could be investigated as a potential lead compound for the development of new antibiotics and antifungal agents.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine involves the condensation of 1,3-benzodioxole-5-carboxaldehyde and 1-butyl-1H-benzimidazole-2-amine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. The yield of N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has potential applications in scientific research, particularly in the field of drug discovery. N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been reported to have antibacterial and antifungal activity. N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has been investigated as a potential inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. Furthermore, N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has been studied as a potential modulator of GABA-A receptors, which are important targets for the treatment of anxiety and other neurological disorders.
Propiedades
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-N-(1-butylbenzimidazol-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-3-10-22-16-7-5-4-6-15(16)21-19(22)20-12-14-8-9-17-18(11-14)24-13-23-17/h4-9,11-12H,2-3,10,13H2,1H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOGIEIGSRKDRT-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1N=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2N=C1/N=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-amino-2-oxoethoxy)phenyl]nicotinamide](/img/structure/B5878447.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5878455.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)

![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)




![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)
